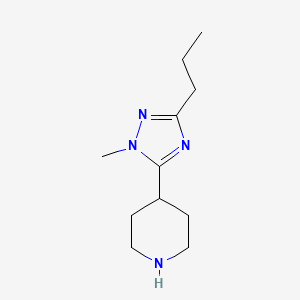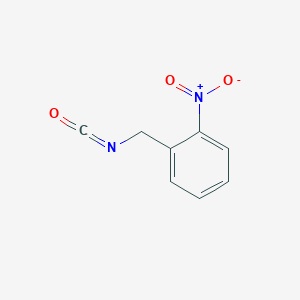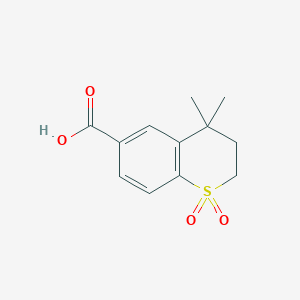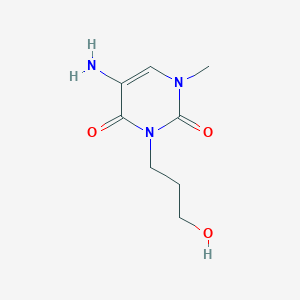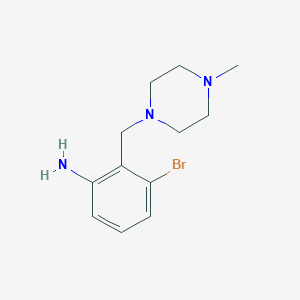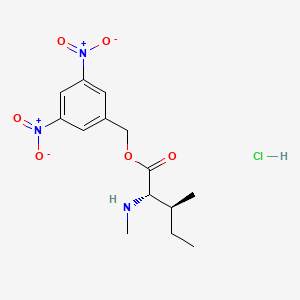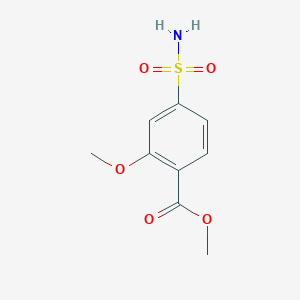
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one typically involves the reaction of azetidine derivatives with piperazine and cyclopropyl-containing reagents. One common method involves the use of azetidine-3-amine, which is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the azetidine or piperazine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methoxyethan-1-one: Similar structure with a methoxy group instead of a cyclopropyl group.
1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one: Lacks the cyclopropyl group, making it less sterically hindered.
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methoxypropan-1-one: Contains a longer carbon chain with a methoxy group.
Uniqueness
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-cyclopropylethanone |
InChI |
InChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,1-9H2 |
InChIキー |
XFWGWAFJDQSMHR-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC(=O)N2CCN(CC2)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
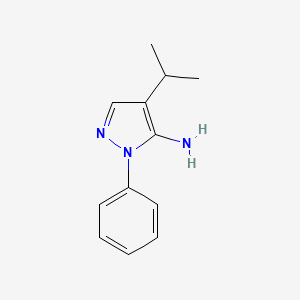

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

